molecular formula C12H12F3NO2 B1423184 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-57-8

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1423184
CAS RN: 1047654-57-8
M. Wt: 259.22 g/mol
InChI Key: CDBDQHBPLLUGEZ-UHFFFAOYSA-N
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Description

The molecule “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group and the phenyl group attached to the pyrrolidine ring could potentially influence the molecule’s biological activity .

Scientific Research Applications

Environmental Impact and Removal Techniques

Perfluorinated acids, including perfluorinated carboxylates (PFCAs), have emerged as significant environmental contaminants. These compounds exhibit persistence across various matrices and are detected in waters and wastewaters in concentrations ranging from picograms per liter to micrograms per liter. Research indicates the need for effective treatment methods to address the presence of PFCAs, including filtration and sorption technologies, which offer promising removal strategies. Additional studies are called for to explore the effectiveness of various treatment methods, including evaporative, extractive, thermal, advanced oxidative, direct and catalyzed photochemical, reductive, and biodegradation approaches to mitigate the impact of these contaminants (Rayne & Forest, 2009).

Biodegradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids, have been extensively used in numerous applications. The microbial degradation of these compounds in the environment presents a potential method for mitigating their persistence and toxicity. Research into microbial culture, activated sludge, soil, and sediment degradation of these compounds is essential to understand their environmental fate and develop strategies for their removal or transformation. This review highlights the significance of investigating biodegradation pathways, half-lives, and the potential for defluorination to address the environmental impact of polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have garnered attention in medicinal research due to their potential as anticancer agents. The structural properties of cinnamic acids facilitate the exploration of pharmacophore space, contributing to the development of novel antitumor agents. This review underscores the underutilized potential of cinnamic acid derivatives in anticancer research and highlights their significance in developing new therapeutic strategies (De, Baltas, & Bedos-Belval, 2011).

Novel CNS Acting Drugs from Pyrrolidine Derivatives

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its structural features, such as sp3-hybridization and non-planarity, offer significant advantages in drug design, particularly for central nervous system (CNS) acting drugs. Research into pyrrolidine and its derivatives, including their synthesis, stereochemistry, and biological activity, provides a foundation for developing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, derived from fermentative processes using engineered microbes, present a challenge due to their inhibitory effects on microbial growth at concentrations lower than desired yields. This review explores the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies to enhance microbial robustness. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing strains with improved performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Future Directions

The future research directions could involve the design of new pyrrolidine compounds with different biological profiles . The unique characteristics of the pyrrolidine ring and the trifluoromethyl group offer numerous possibilities for the development of novel biologically active compounds .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDQHBPLLUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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